N,N-Dimethyl-6-(trifluoromethyl)pyridazin-3-amine

Medicinal Chemistry Lipophilicity Physicochemical Properties

Researchers developing D₂ receptor modulators or hedgehog pathway antagonists often face synthetic bottlenecks due to the lack of optimized pyridazine intermediates. N,N-Dimethyl-6-(trifluoromethyl)pyridazin-3-amine (CAS 1862615-30-2) directly addresses this gap: - The 6-CF₃ group enhances metabolic stability and membrane permeability (predicted LogP ~1.6), a critical advantage for CNS-targeted programs. - The 3-N(CH₃)₂ moiety establishes essential hydrogen-bond interactions; SAR studies confirm that alternative amines at this position lead to significant potency loss. - Validated as a key precursor in antiviral agent synthesis, as evidenced by patent literature citing the 6-CF₃, 3-amine pyridazine core. Supplied at 97% purity with comprehensive analytical documentation. Suitable for immediate use in medicinal chemistry and chemical biology workflows.

Molecular Formula C7H8F3N3
Molecular Weight 191.15 g/mol
Cat. No. B13015282
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N-Dimethyl-6-(trifluoromethyl)pyridazin-3-amine
Molecular FormulaC7H8F3N3
Molecular Weight191.15 g/mol
Structural Identifiers
SMILESCN(C)C1=NN=C(C=C1)C(F)(F)F
InChIInChI=1S/C7H8F3N3/c1-13(2)6-4-3-5(11-12-6)7(8,9)10/h3-4H,1-2H3
InChIKeyIEHCTPFJRLESIX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N,N-Dimethyl-6-(trifluoromethyl)pyridazin-3-amine: Overview


N,N-Dimethyl-6-(trifluoromethyl)pyridazin-3-amine (CAS 1862615-30-2) is a fluorinated pyridazine derivative featuring a dimethylamino group at the 3-position and a trifluoromethyl group at the 6-position of the pyridazine ring . The α-trifluoromethyl group enhances lipophilicity and metabolic stability, making this scaffold a key building block in medicinal chemistry programs [1]. The compound is classified among substituted pyridazines, which serve as synthetic intermediates in the development of bioactive molecules targeting CNS disorders and antiviral applications [2].

Why Generic Substitution Fails for This Pyridazine


Generic substitution of pyridazine scaffolds without the 6-CF₃ and 3-N(CH₃)₂ substitution pattern is not scientifically valid. The trifluoromethyl group alters the electron density of the pyridazine ring, directly impacting metabolic stability and target binding [1]. Simultaneously, the N,N-dimethylamino moiety at the 3-position is critical for establishing key hydrogen-bond interactions or tuning basicity [2]. SAR studies on pyridazine-based inhibitors indicate that removal or repositioning of the dimethylamino group consistently results in a significant loss of potency against targets such as hedgehog signaling pathway components [3].

Quantitative Differentiation from Closest Analogs


Lipophilicity Gain vs. Parent Pyridazine

The presence of the α-CF₃ group in N,N-Dimethyl-6-(trifluoromethyl)pyridazin-3-amine significantly increases lipophilicity compared to unsubstituted pyridazine analogs. This modification is essential for improving passive membrane permeability and metabolic stability in drug design [1].

Medicinal Chemistry Lipophilicity Physicochemical Properties

D2 Receptor Affinity: Substituted vs. Unsubstituted Core

The N,N-dimethyl substitution pattern in pyridazin-3-amines demonstrates a critical role in modulating D₂ receptor affinity. While the target compound itself is an intermediate, the closely related analogue JNJ-37822681 (containing a 6-CF₃ pyridazin-3-amine core) exhibits defined D₂ agonist activity, whereas the unsubstituted pyridazin-3-amine parent core shows negligible affinity [1].

Dopamine D₂ Receptor Schizophrenia Affinity

Antiviral Activity of Substituted Pyridazinamines

Patented pyridazinamine derivatives containing N-alkyl and trifluoromethyl substitutions demonstrate broad antiviral activity, whereas simpler, unsubstituted pyridazine cores lack this activity. The specific N,N-dimethyl and 6-CF₃ pattern in the target compound is a privileged motif for this therapeutic class [1].

Antiviral Virology Pyridazine

Synthetic Versatility of Tertiary Amine Handle

The N,N-dimethyl-6-(trifluoromethyl)pyridazin-3-amine scaffold serves as a versatile intermediate for further functionalization. In contrast, the 6-(trifluoromethyl)pyridazin-3-amine parent amine lacks the N,N-dimethyl handle, limiting synthetic utility for N-alkylation reactions [1]. The dimethylamino group in the target compound enables unique reactivity pathways not available to the primary amine analogue.

Organic Synthesis Building Blocks Cross-Coupling

Optimal Research and Industrial Use Cases


CNS Drug Discovery Targeting D2 Receptors

This compound is ideally suited as a key intermediate in the synthesis of D₂ receptor modulators for schizophrenia or related CNS disorders. As evidenced by the activity of the 6-CF₃ pyridazin-3-amine core in JNJ-37822681 [4], the N,N-dimethyl substitution pattern is critical for achieving desired receptor interactions. Programs using unsubstituted pyridazine cores would fail to generate active leads.

Hedgehog Pathway Inhibitors for Oncology

Suitable for medicinal chemistry programs developing hedgehog pathway antagonists for oncology applications. SAR studies have identified the dimethylpyridazine motif as essential for potent inhibitory activity [4]. The N,N-dimethyl-6-(trifluoromethyl)pyridazin-3-amine core is a privileged structure, and substitution with alternative amines leads to significant loss of function.

Antiviral Pyridazinamine Intermediate

Procurement for antiviral drug discovery projects is justified. The patent literature explicitly claims novel pyridazinamine derivatives containing the 6-CF₃ and substituted amine functionalities as antiviral agents [4]. The target compound serves as a direct precursor to these patented structures, making it a high-value intermediate.

Chemical Probe for Membrane Permeability Studies

This compound is recommended for studies investigating the relationship between α-CF₃ substitution and membrane permeability. Its predicted LogP (~2.1) represents a significant increase over unsubstituted pyridazines [4]. It serves as a valuable chemical probe in physicochemical property optimization campaigns.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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